

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

structure and IUPAC name

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Compound of Interest

Compound Name: *benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate*

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Technical Guide: Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**, a heterocyclic compound often utilized as a building block in organic synthesis. The document details its chemical structure, nomenclature, physical and chemical properties, a representative synthesis protocol, and a workflow diagram for its preparation.

Chemical Structure and IUPAC Name

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a derivative of pyrroline, also known as dihydropyrrole. The nitrogen atom of the pyrroline ring is protected by a benzyloxycarbonyl (Cbz) group.

- IUPAC Name: **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**^[1]
- Synonyms: Benzyl 3-pyrroline-1-carboxylate, 1-Cbz-2,5-dihydro-1H-pyrrole, N-Carbobenzoxy-3-pyrroline, N-Cbz-3-pyrroline, 2,5-Dihydropyrrole-1-carboxylic acid benzyl ester^[2]
- CAS Number: 31970-04-4

Chemical Structure:

(Structure generated based on SMILES representation: O=C(N1CC=CC1)OCC2=CC=CC=C2)

Physicochemical and Spectroscopic Data

The quantitative properties of **Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** are summarized below. This data is essential for its application in experimental settings, including reaction setup, purification, and characterization.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[3]
Molecular Weight	203.24 g/mol	
Physical Form	Colorless to Yellow Liquid	[3]
Density	1.132 g/mL at 25 °C	[3]
Boiling Point	126 °C at 0.32 mmHg	[3]
Refractive Index (n ²⁰ /D)	1.544	[3]
Flash Point	>230 °F (>110 °C)	[3]
Storage Temperature	2-8°C, Inert atmosphere, Keep in dark place	[3][4]
InChI Key	XSKKIFJNZPNVGO-UHFFFAOYSA-N	[4]

Table 2: Spectroscopic Data

While specific, experimentally verified spectral data sets for this compound are not readily available in peer-reviewed literature, the expected NMR chemical shifts can be predicted based on its structure. Researchers should confirm these values with their own experimental data.

Nucleus	Functional Group	Expected Chemical Shift (δ, ppm)
¹ H NMR	Phenyl (C ₆ H ₅)	7.2 - 7.4 (m, 5H)
Benzyl CH ₂ (O-CH ₂)	~5.1 (s, 2H)	
Olefinic CH=CH	~5.8 (m, 2H)	
Allylic CH ₂ (N-CH ₂)	~4.1 (m, 4H)	
¹³ C NMR	Carbonyl (C=O)	~155
Phenyl (C ₆ H ₅)	127 - 137	
Olefinic (CH=CH)	~125	
Benzyl (O-CH ₂)	~67	
Allylic (N-CH ₂)	~53	

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** is not widely published. However, its synthesis can be reliably achieved through the standard N-protection of the parent amine, 2,5-dihydro-1H-pyrrole, using benzyl chloroformate. The following is a representative protocol based on the well-established Schotten-Baumann reaction conditions for N-Cbz protection of amines.

Representative Protocol: N-Cbz Protection of 2,5-dihydro-1H-pyrrole

This procedure describes the reaction of an amine with benzyl chloroformate under basic conditions to form the corresponding N-Cbz protected compound.

Materials:

- 2,5-dihydro-1H-pyrrole (1.0 equiv)
- Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)
- Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

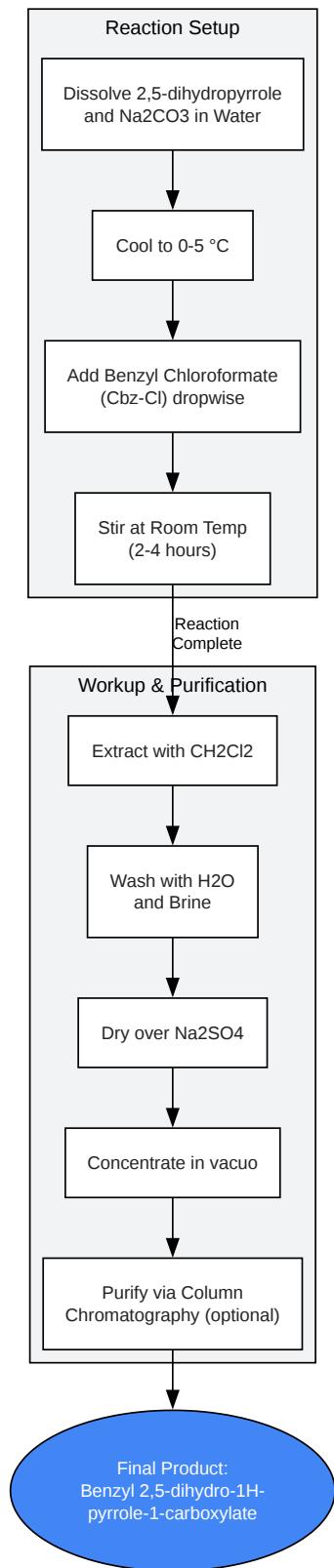
- Dichloromethane (DCM) or Diethyl ether for extraction
- Water (H₂O)
- Brine (saturated aq. NaCl)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Ice bath

Procedure:

- **Dissolution and Cooling:** Dissolve 2,5-dihydro-1H-pyrrole in an aqueous solution of sodium carbonate. The pH should be maintained between 8 and 10. Cool the mixture to 0-5 °C using an ice bath.
- **Addition of Cbz-Cl:** To the vigorously stirred, cooled solution, add benzyl chloroformate dropwise, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Extraction:** Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
- **Workup - Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a colorless to yellow oil, can be purified by flash column chromatography on silica gel if necessary.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** as described in the representative protocol.



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Caption: General workflow for the synthesis of **Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**.

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